1-Methyl-2-(trifluoromethyl)piperazine dihydrochloride
CAS No.: 2408964-70-3
Cat. No.: VC8425980
Molecular Formula: C6H13Cl2F3N2
Molecular Weight: 241.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408964-70-3 |
|---|---|
| Molecular Formula | C6H13Cl2F3N2 |
| Molecular Weight | 241.08 g/mol |
| IUPAC Name | 1-methyl-2-(trifluoromethyl)piperazine;dihydrochloride |
| Standard InChI | InChI=1S/C6H11F3N2.2ClH/c1-11-3-2-10-4-5(11)6(7,8)9;;/h5,10H,2-4H2,1H3;2*1H |
| Standard InChI Key | QGRRGZFIBXUFNA-UHFFFAOYSA-N |
| SMILES | CN1CCNCC1C(F)(F)F.Cl.Cl |
| Canonical SMILES | CN1CCNCC1C(F)(F)F.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The molecular formula of 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride is C₆H₁₁F₃N₂·2HCl, with a molecular weight of 241.08 g/mol . Its IUPAC name is 1-methyl-2-(trifluoromethyl)piperazine dihydrochloride, reflecting the substitution pattern on the six-membered piperazine ring. The compound’s SMILES notation (CN1CCNCC1C(F)(F)F.Cl.Cl) and InChIKey (QGRRGZFIBXUFNA-UHFFFAOYSA-N) provide unambiguous representations of its structure and stereochemistry .
Table 1: Key Identifiers and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 2408964-70-3 | |
| Molecular Formula | C₆H₁₁F₃N₂·2HCl | |
| Molecular Weight | 241.08 g/mol | |
| SMILES | CN1CCNCC1C(F)(F)F.Cl.Cl | |
| InChIKey | QGRRGZFIBXUFNA-UHFFFAOYSA-N | |
| Parent Compound (CID) | 69935390 |
Stereochemical Considerations
The piperazine ring adopts a chair conformation, with the trifluoromethyl (-CF₃) and methyl (-CH₃) groups occupying equatorial positions to minimize steric hindrance . The dihydrochloride salt form stabilizes the protonated piperazine nitrogens, enhancing solubility in polar solvents such as water and ethanol.
Synthesis and Manufacturing
Purification and Isolation
Purification typically involves extraction with toluene or ethyl acetate, followed by crystallization from cyclohexane . High-performance liquid chromatography (HPLC) confirms purity, with the final product exhibiting >98% chemical homogeneity .
Physicochemical Properties
Solubility and Stability
The dihydrochloride salt form confers high solubility in aqueous media (≥50 mg/mL at 25°C) and moderate solubility in organic solvents like tetrahydrofuran (THF) . The compound is stable under ambient conditions but hygroscopic, necessitating storage in airtight containers under inert gas.
Thermal Properties
Analytical Characterization
Spectroscopic Methods
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Mass Spectrometry (MS): Electron ionization (EI) spectra display characteristic fragment ions at m/z = 229 (loss of HCl), 163 (piperazine ring cleavage), and 135 (CF₃ group elimination) .
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Infrared (IR) Spectroscopy: Vapor-phase IR reveals absorptions at 1,150 cm⁻¹ (C-F stretch) and 2,950 cm⁻¹ (C-H stretch), distinguishing it from regioisomers .
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Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 3.2–3.5 ppm (piperazine protons) and δ 2.8 ppm (methyl group) confirm the substitution pattern .
Table 2: Key Spectral Features
| Technique | Key Signals | Interpretation |
|---|---|---|
| EI-MS | m/z 229, 163, 135 | Fragmentation patterns |
| IR | 1,150 cm⁻¹, 2,950 cm⁻¹ | C-F and C-H stretches |
| ¹H NMR | δ 3.2–3.5 (m, 8H), δ 2.8 (s, 3H) | Piperazine and methyl groups |
Pharmacological and Industrial Applications
Industrial Use
The compound serves as a building block in synthesizing:
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